molecular formula C11H14N2O2S B2673481 3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239779-71-5

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2673481
CAS No.: 1239779-71-5
M. Wt: 238.31
InChI Key: KJHLMCCWBMUSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with an isopentyl group attached to the thieno ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophene with an appropriate β-ketoester in the presence of a catalyst can lead to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and mechanochemical methods have been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the thieno or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the thieno or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features and the presence of the isopentyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(3-methylbutyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHLMCCWBMUSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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